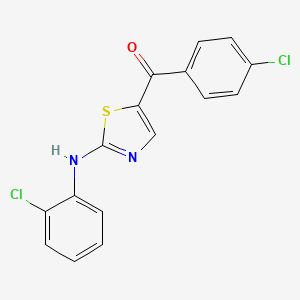
(2-(2-Chloroanilino)-1,3-thiazol-5-yl)(4-chlorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(2-Chloroanilino)-1,3-thiazol-5-yl)(4-chlorophenyl)methanone is a useful research compound. Its molecular formula is C16H10Cl2N2OS and its molecular weight is 349.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2-(2-Chloroanilino)-1,3-thiazol-5-yl)(4-chlorophenyl)methanone , also known by its CAS number 339022-21-8 , is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, antimicrobial effects, and the mechanisms underlying these activities.
Chemical Structure and Properties
The molecular formula of the compound is C16H10Cl2N2OS, with a molecular weight of 349.23 g/mol . The structure features a thiazole ring substituted with a chloroaniline group and a chlorophenyl moiety, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H10Cl2N2OS |
| Molecular Weight | 349.23 g/mol |
| Boiling Point | 504.7 ± 60.0 °C (Predicted) |
| Density | 1.453 ± 0.06 g/cm³ (Predicted) |
| pKa | 1.25 ± 0.10 (Predicted) |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The cytotoxicity of related thiazole derivatives has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.
Case Study: Cytotoxicity Evaluation
In an investigation of several thiazole derivatives, including those structurally related to our compound, significant cytotoxic effects were observed:
- Cytotoxicity Results :
- MCF-7 Cell Line : Compounds exhibited IC50 values ranging from 2.32 µg/mL to 91.00 µg/mL .
- HepG2 Cell Line : IC50 values ranged from 3.13 µg/mL to 44.87 µg/mL .
The most potent compounds displayed selective cytotoxicity towards cancerous cells compared to normal cells, indicating their potential for therapeutic applications in oncology .
The mechanism by which these compounds exert their anticancer effects includes:
- Induction of apoptosis , characterized by increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2).
- Cell cycle arrest at the G2/M phase , preventing cancer cells from proliferating .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been studied for its antimicrobial activity. Thiazole derivatives are known for their ability to inhibit bacterial and fungal growth due to their interaction with microbial enzymes and cellular structures.
Research Findings
Research indicates that thiazole compounds can inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents. The presence of the thiazole ring enhances biological activity through mechanisms such as:
- Inhibition of nucleic acid synthesis.
- Disruption of cell membrane integrity.
特性
IUPAC Name |
[2-(2-chloroanilino)-1,3-thiazol-5-yl]-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2OS/c17-11-7-5-10(6-8-11)15(21)14-9-19-16(22-14)20-13-4-2-1-3-12(13)18/h1-9H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQOIZZTORKYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC=C(S2)C(=O)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













